![molecular formula C11H10ClN3O2 B2515547 2-[2-(Chloromethyl)-4-oxoquinazolin-3-yl]acetamide CAS No. 848369-71-1](/img/structure/B2515547.png)
2-[2-(Chloromethyl)-4-oxoquinazolin-3-yl]acetamide
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Overview
Description
“2-[2-(Chloromethyl)-4-oxoquinazolin-3-yl]acetamide” is a chemical compound with diverse applications in scientific research. It has a molecular weight of 251.67 . The compound is intriguing due to its complex structure and potential to contribute to various fields of study.
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-(chloromethyl)-4-oxo-3(4H)-quinazolinyl)acetamide . The InChI code is 1S/C11H10ClN3O2/c12-5-10-14-8-4-2-1-3-7 (8)11 (17)15 (10)6-9 (13)16/h1-5,14H,6H2, (H2,13,16) .Physical And Chemical Properties Analysis
This compound has a melting point of 16-17 degrees Celsius . Its molecular formula is C11H10ClN3O2 .Scientific Research Applications
Anticancer Activity
Quinazoline and quinazolinone derivatives have been found to exhibit anticancer activity . They are used in the synthesis of diverse molecules with physiological significance and pharmacological utilization . For example, erlotinib and gefitinib, both quinazoline derived compounds, are used for the treatment of lung and pancreatic cancers .
Antibacterial Activity
Quinazolinone derivatives have shown promising antibacterial properties . The emergence of drug-resistant bacterial strains has escalated the need for the development of novel antibiotics, and quinazolinones have been investigated as potential novel drug molecules .
Anti-inflammatory Activity
Quinazolinone derivatives have been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antifungal Activity
Quinazolinone derivatives have also shown antifungal properties . This suggests that they could be used in the development of new antifungal medications .
Anticonvulsant Activity
Quinazolinone derivatives have been found to exhibit anticonvulsant activity . This suggests that they could be used in the development of new treatments for conditions like epilepsy .
Anti-Parkinsonism Activity
Quinazolinone derivatives have shown potential in the treatment of Parkinson’s disease . This suggests that they could be used in the development of new treatments for this condition .
Safety and Hazards
properties
IUPAC Name |
2-[2-(chloromethyl)-4-oxoquinazolin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-5-10-14-8-4-2-1-3-7(8)11(17)15(10)6-9(13)16/h1-4H,5-6H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJLNTWQOAOWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(chloromethyl)-4-oxoquinazolin-3(4H)-yl]acetamide |
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